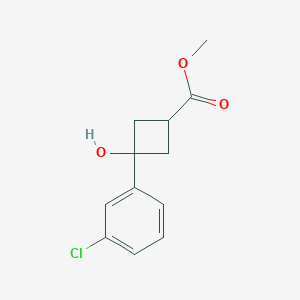
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Übersicht
Beschreibung
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (Methyl 3-Chloro-3-hydroxycyclobutane-1-carboxylate), also known as Methyl 3-Chlorocyclobutane-1-carboxylate, is an organic compound belonging to the class of cyclobutanes, which is a type of cyclic hydrocarbon. It is a colorless, crystalline solid with a molecular weight of 198.58 g/mol. It is a widely used compound in the fields of organic synthesis and pharmaceuticals due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Torquoselectivity in Electrocyclic Reactions : Studies have shown the competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. Such reactions are fundamental in the synthesis of pyrane derivatives, confirming theoretical predictions about reaction outcomes (Niwayama & Houk, 1992).
Cyclisation Reactions : Research involving "hidden" axial chirality as a stereodirecting element in reactions with enol(ate) intermediates has been reported. Cyclisation reactions of certain carboxylates have demonstrated high enantiomeric purity and retention of configuration, suggesting the cyclisation reactions proceed via planar ester enol(ate) intermediates possessing axial chirality (Betts et al., 1999).
Isomerization Reactions : Epoxy derivatives of methylenecyclobutane-carbonitrile and methyl methylenecyclobutane-carboxylate have been shown to undergo isomerization into corresponding acid derivatives on treatment with lithium diisopropylamide, revealing insights into the reactivity and potential for generating complex structures (Razin & Ulin, 2003).
Synthetic Applications : The synthesis of novel cyclobutylalkylamine compounds, including sibutramine, a compound useful in the treatment of obesity, and its major human metabolites, has been described. The synthetic routes involve tandem Grignard-reduction reactions on cyclobutanecarbonitrile derivatives, showcasing the compound's versatility in medicinal chemistry applications (Jeffery et al., 1996).
Eigenschaften
IUPAC Name |
methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-3-2-4-10(13)5-9/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSILSMJPPFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
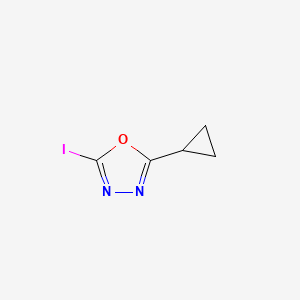
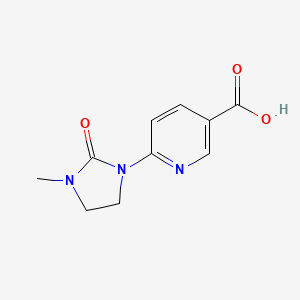

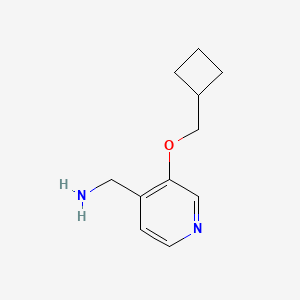
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
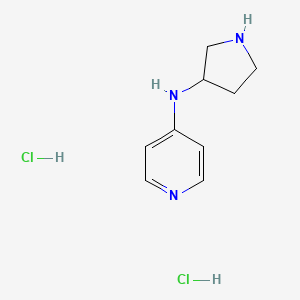
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)
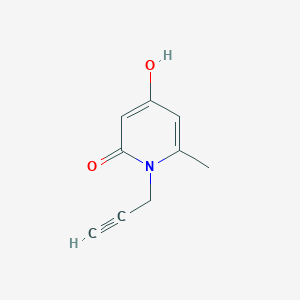
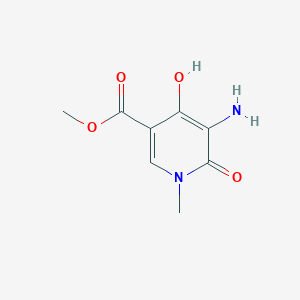
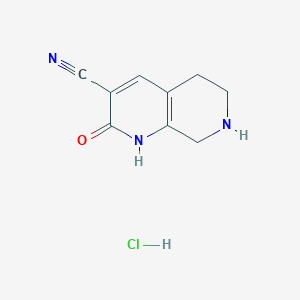
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)
![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472845.png)